(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate Sourcing

Select this specific 7-bromoimidazo[1,2-a]pyridine regioisomer for your SAR campaigns and synthetic workflows. Unlike 6-bromo analogs (PI3K/mTOR inhibitors) or 5-bromo analogs (CENP-E inhibitors), the 7-position substitution offers a distinct, underexplored vector for target engagement. This building block provides a documented synthetic route (LiAlH4 reduction, 52% yield, 98.80% purity by LCMS) and a critical handle for Pd-catalyzed cross-coupling. Ensure positional integrity in your libraries—generic substitution risks compromising experimental validity.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1187236-21-0
Cat. No. B3218091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
CAS1187236-21-0
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1Br)CO
InChIInChI=1S/C8H7BrN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
InChIKeySPNFRQFLFQZZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS 1187236-21-0: Core Scaffold Specifications and Sourcing Baseline


(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1187236-21-0) is a heterocyclic small molecule with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It features an imidazo[1,2-a]pyridine core with a bromine atom at the 7-position and a hydroxymethyl group at the 2-position . This compound belongs to the imidazopyridine class, which is recognized as a privileged scaffold in medicinal chemistry due to the presence of two nitrogen atoms that can serve as hydrogen bond acceptors, potentially enhancing target protein binding and potency . Commercial availability includes multiple global suppliers offering purities ranging from 95% to 98% . This compound is exclusively intended for research and development use as a synthetic building block or reference standard .

(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Why In-Class Compounds Cannot Be Interchanged Without Experimental Validation


Within the imidazo[1,2-a]pyridine-2-methanol series, substitution position critically determines both chemical reactivity and biological target engagement, rendering generic substitution without experimental validation a substantial scientific and procurement risk. Positional isomers bearing bromine at the 5- or 6-positions (rather than the 7-position) exhibit distinct cross-coupling reactivity profiles due to differential electronic environments and steric accessibility . More importantly, this positional differentiation translates to divergent biological applications: 6-bromo analogs have been validated as synthetic precursors for dual PI3K/mTOR and Rab geranylgeranyl transferase (RGGT) inhibitors , while 5-bromo derivatives have been optimized as CENP-E mitotic kinesin inhibitors with reported IC50 values of 50 nM [1]. The 7-bromo substitution pattern is specifically disclosed in synthetic patent literature as an intermediate in the preparation of pharmaceutical compounds, including via LiAlH4 reduction from the corresponding ethyl ester with a reported isolated yield of 52% . Furthermore, halogen type alters key procurement-relevant properties: the 7-chloro analog (CAS: 1368290-38-3) has a molecular weight of 182.61 g/mol compared to 227.06 g/mol for the 7-bromo compound, affecting stoichiometric calculations, shipping classification, and downstream synthetic strategies . These documented divergences in reactivity, biological application space, and physical properties confirm that in-class compounds are not functionally interchangeable; procurement decisions must be guided by specific positional and halogen requirements tied to the intended experimental or synthetic objective.

(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Quantitative Differentiation Evidence Versus Closest Analogs


Synthetic Provenance: Patent-Disclosed Synthetic Route with Quantified Yield and Purity for the 7-Bromo Regioisomer

The target compound benefits from a documented, reproducible synthetic route disclosed in patent literature, enabling direct procurement with validated synthetic provenance. The synthesis proceeds via LiAlH4 reduction of ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in tetrahydrofuran at -30°C, affording the title compound with an isolated yield of 52% (2.0 g scale) and LCMS purity of 98.80% (RT 1.947, 230.0 nm; MS: ESI +ve 228.9 [M+1]) . This patent reference provides a defined quality benchmark that informs procurement expectations regarding achievable purity upon resynthesis or from commercial sources. In contrast, no peer-reviewed or patent synthetic protocols with comparable yield and purity specifications were identified for the 5-bromo positional isomer (CAS 881841-53-8) in the available search corpus, limiting the ability to independently verify or reproduce that analog's synthetic route.

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate Sourcing

Regioisomeric Differentiation: Distinct Biological Application Space for 7-Bromo Versus 6-Bromo and 5-Bromo Analogs

The position of bromine substitution on the imidazo[1,2-a]pyridine scaffold fundamentally determines the compound's downstream application space, with documented divergence among regioisomers. The 6-bromo analog (CAS 136117-71-0) has been validated as a precursor for dual PI3K/mTOR inhibitors targeting the PI3K/Akt/mTOR pathway and for phosphonocarboxylate derivatives that inhibit Rab geranylgeranyl transferase (RGGT) . The 5-bromo analog (CAS 881841-53-8) has been optimized as a CENP-E mitotic kinesin inhibitor, demonstrating potent enzyme inhibition with an IC50 of 50 nM and cellular activity measured by accumulation of phosphorylated histone H3 in HeLa cells [1]. The 7-bromo substitution pattern is specifically disclosed in patent literature as a synthetic intermediate .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Physicochemical Differentiation: Molecular Weight Divergence Between 7-Bromo and 7-Chloro Analogs with Procurement and Formulation Implications

Halogen substitution type (bromo versus chloro) produces quantifiable differences in molecular weight that directly affect procurement logistics, stoichiometric calculations, and formulation development. The target 7-bromo compound has a molecular weight of 227.06 g/mol and molecular formula C8H7BrN2O . The 7-chloro analog (CAS 1368290-38-3) has a molecular weight of 182.61 g/mol and molecular formula C8H7ClN2O . This represents a molecular weight difference of 44.45 g/mol (approximately 24% higher for the bromo compound).

Physicochemical Properties Procurement Logistics Synthetic Planning

Commercial Availability Profile: Multi-Supplier Sourcing with Documented Purity Ranges for 7-Bromo Compound

The target compound is commercially available from multiple established global chemical suppliers with documented purity specifications, providing procurement flexibility and supply chain redundancy. Documented suppliers and purity specifications include: AKSci (95% purity) ; Fluorochem (98% purity) with full SDS and hazard documentation ; MolCore (NLT 98% purity) with ISO certification ; and Chemenu (97% purity) . In comparison, the 5-bromo positional isomer (CAS 881841-53-8) was identified with limited commercial availability from a single European vendor at 95% purity with quoted pricing of approximately €507 per 100mg , potentially introducing single-supplier dependency risks and higher per-unit procurement costs.

Supply Chain Quality Assurance Procurement Risk Management

Synthetic Utility Differentiation: Bromine at 7-Position Enables Distinct Cross-Coupling Reactivity Profile

The bromine substituent at the 7-position serves as a synthetic handle for cross-coupling reactions, with the electronic and steric environment at this position differing from that at the 5- or 6-positions. The 6-bromo analog is explicitly documented as having a bromine atom that serves as a 'crucial reactive site' for cross-coupling reactions including Suzuki couplings for the construction of diverse chemical libraries . The imidazo[1,2-a]pyridine scaffold has been employed in microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation methodologies to generate 2,3,6-trisubstituted derivatives [1]. The 7-bromo substitution pattern offers a distinct electronic and steric profile that provides an alternative synthetic entry point for library construction and SAR exploration compared to the 5- and 6-bromo regioisomers, with the specific regioisomeric differentiation validated by the divergent downstream applications documented for each positional isomer.

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry Building Blocks

(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Intermediate Sourcing with Patent-Validated Synthetic Provenance

This compound is optimally deployed when a research program requires a building block with a documented, reproducible synthetic route. The patent-disclosed synthesis via LiAlH4 reduction provides a validated pathway with quantified yield (52%) and purity (98.80% by LCMS), enabling procurement with defined quality expectations . This scenario is particularly relevant for medicinal chemistry programs referencing WO2021/242923 or related patent families where the 7-bromoimidazo[1,2-a]pyridine scaffold is a key intermediate.

Structure-Activity Relationship (SAR) Studies Requiring 7-Position Bromine Substitution

For SAR campaigns exploring the imidazo[1,2-a]pyridine scaffold, this compound provides access to the 7-position substitution vector that is distinct from the 5- and 6-bromo regioisomers. Given that the 6-bromo analog is validated for PI3K/mTOR and RGGT inhibitor programs and the 5-bromo analog has demonstrated CENP-E inhibition with IC50 = 50 nM , the 7-bromo substitution pattern offers an underexplored vector for target engagement and selectivity optimization. Procurement of this specific regioisomer is essential for maintaining positional integrity in SAR matrices.

Cross-Coupling Library Synthesis Requiring Alternative Electronic and Steric Profiles

The bromine atom at the 7-position provides a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki, Heck, and related methodologies . The distinct electronic environment and steric accessibility of the 7-position compared to the 5- and 6-positions enables divergent library construction and the exploration of chemical space inaccessible through other regioisomers. This scenario is applicable when a research program requires positional diversity in building block libraries to maximize SAR coverage.

Multi-Supplier Procurement with Supply Chain Redundancy Requirements

For research programs requiring assured continuity of supply, this compound offers ≥4 documented commercial suppliers with purity specifications ranging from 95% to 98% [1][2]. In contrast to the 5-bromo analog which was identified with limited commercial availability , the 7-bromo compound provides procurement flexibility, competitive sourcing options, and reduced risk of supply interruption. This scenario is particularly relevant for long-term medicinal chemistry programs, CRO services, and any workflow where building block availability directly impacts project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.